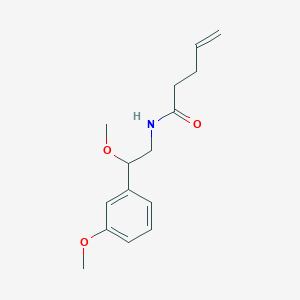
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pent-4-enamide” is a complex organic compound. It contains functional groups such as amide and ether, which are common in many biological molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide group . The methoxy groups could be introduced through etherification reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ether could increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
One study delves into the Bischler–Napieralski isoquinoline synthesis, revealing that N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide (and phosphoryl chloride) to yield both normal and abnormal reaction products. This investigation sheds light on the reaction mechanisms involved in the synthesis of complex organic compounds (Doi, Shirai, & Sato, 1997).
Antibacterial Activity and Compound Synthesis
Research into novel enaminones has highlighted their synthesis and evaluated their antibacterial activity. Despite being non-cytotoxic, these compounds showed mild antibacterial properties, suggesting potential for further exploration in medicinal chemistry (Cindrić et al., 2018).
Neurological Research
In the field of neurology, a specific derivative was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research offers insights into the role of serotonin receptors in neurological disorders and their potential as targets for therapeutic intervention (Kepe et al., 2006).
Organic Materials and Fluorophores
Another study utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes with potential applications in materials science. These dyes, exhibiting a wide range of fluorescence, highlight the versatility of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pent-4-enamide derivatives in the development of new materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Corrosion Inhibition
The synthesis and characterization of acrylamide derivatives, including studies on their efficiency as corrosion inhibitors, demonstrate the chemical utility of related compounds in protecting metals against corrosion in acidic environments. This research not only explores the chemical properties of these compounds but also their practical applications in industry (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-5-9-15(17)16-11-14(19-3)12-7-6-8-13(10-12)18-2/h4,6-8,10,14H,1,5,9,11H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFGJMFGRGGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)
![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)
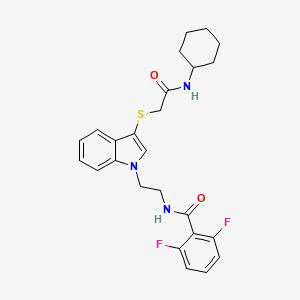

![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)
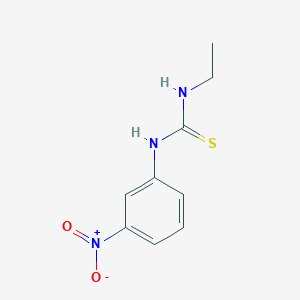

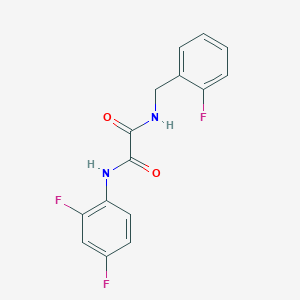

![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)

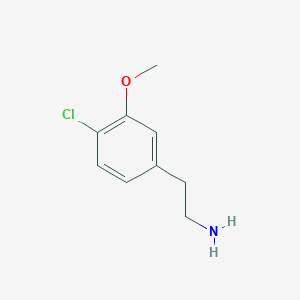
![[(4E,6E,9S,10E,12S,13R,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/no-structure.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)